molecular formula C9H10N4O3 B1439075 N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine CAS No. 514200-90-9

N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine

Cat. No. B1439075
M. Wt: 222.2 g/mol
InChI Key: XAEUCUPZXDUBEV-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine, also known as NFMN, is a synthetic compound used in a variety of scientific research applications. It is a nitroimidazole derivative, which is a type of heterocyclic compound consisting of an imidazole ring with a nitro group attached to one of the nitrogen atoms. NFMN has been used in numerous studies to investigate its biochemical and physiological effects, as well as its potential applications in lab experiments.

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine, have been extensively reviewed for their antitumor activity. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promise in preclinical testing stages for new antitumor drugs. These derivatives are interesting for both their potential in cancer treatment and their diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Catalytic Reduction of Nitro Aromatics

The use of CO as a reductant in the catalytic reduction of nitro aromatics to amines, isocyanates, carbamates, and ureas has seen significant interest. This process, including the use of imidazole derivatives, is crucial for industrial applications, offering a greener alternative for the production of these compounds. The catalytic systems involved have been subject to intense investigation, reflecting the compound's versatility in synthetic chemistry (Tafesh, A. M., & Weiguny, J., 1996).

Stability and Degradation Studies

Research on nitisinone, a triketone herbicide structurally related to imidazole derivatives, has focused on its stability and degradation products. Although primarily used in medical applications, understanding the stability of such compounds under various conditions is vital for assessing their environmental impact and potential risks associated with their use (Barchańska, H., Rola, R., Szczepankiewicz, W., & Mrachacz, M., 2019).

Immune Response Modifiers

Imidazole derivatives like imiquimod have been investigated for their role as immune response modifiers. These compounds can induce the local production of cytokines, offering therapeutic potential for various cutaneous diseases. Despite the lack of inherent antiviral or antiproliferative activity in vitro, the ability to stimulate onsite cytokine production has been explored for antiviral, antiproliferative, and antitumor activities (Syed, T., 2001).

Reductive Amination Processes

The process of reductive amination, utilizing compounds that can be converted into amines such as nitro compounds, highlights the utility of imidazole derivatives in synthetic chemistry. This method is crucial for producing primary, secondary, and tertiary alkyl amines, essential in pharmaceuticals, agrochemicals, and material science (Irrgang, T., & Kempe, R., 2020).

NDMA and N-DBPs in Water Treatment

Studies on N-Nitrosodimethylamine (NDMA) and other nitrogenous disinfection by-products (N-DBPs) in water treatment have indicated the potential formation of carcinogenic compounds from nitrosation of secondary amines found in imidazole derivatives. Research into the mechanisms of formation and removal of these compounds is crucial for ensuring water safety and understanding the environmental impact of nitrogenous compounds (Sgroi, M., Vagliasindi, F., Snyder, S., & Roccaro, P., 2018).

Safety And Hazards

The safety and hazards associated with “N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine” would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions5.


Future Directions

The study of furylmethyl-imidazole compounds is a promising area of research, particularly in the field of medicinal chemistry. These compounds could be further investigated for their potential biological activities and therapeutic applications2.


Please note that this information is based on general knowledge and may not be entirely accurate for “N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine” due to the lack of specific information on this compound. Always consult a qualified professional or refer to the relevant literature for more accurate information.


properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-5-nitroimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-12-6-11-9(13(14)15)8(12)10-5-7-3-2-4-16-7/h2-4,6,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEUCUPZXDUBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1NCC2=CC=CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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